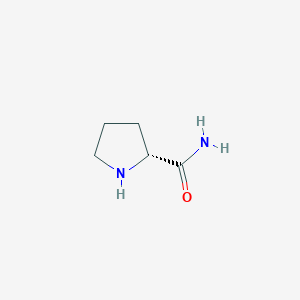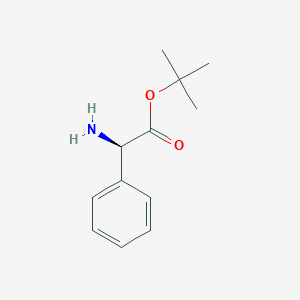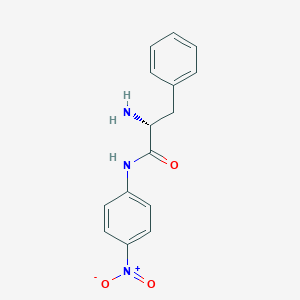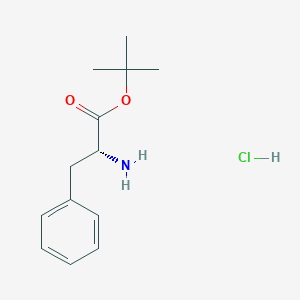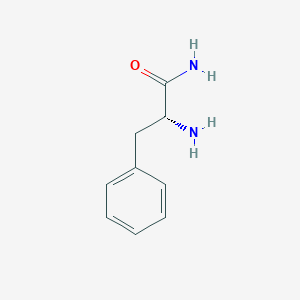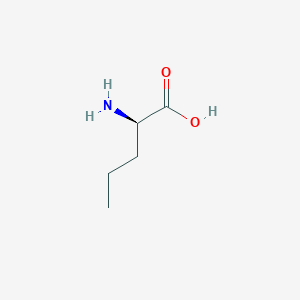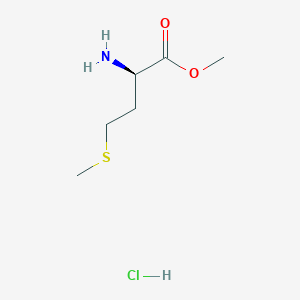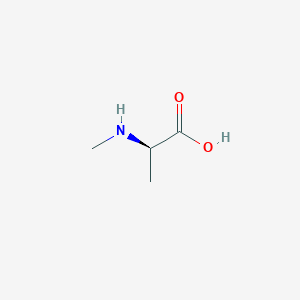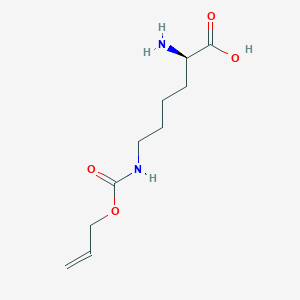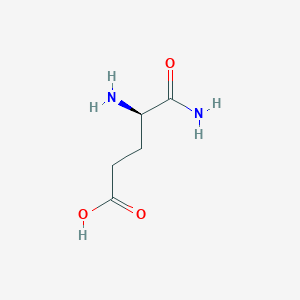
(R)-Acide 4,5-diamino-5-oxopentanoïque
Vue d'ensemble
Description
®-4,5-Diamino-5-oxopentanoic acid is an organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and keto functional groups
Applications De Recherche Scientifique
®-4,5-Diamino-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mécanisme D'action
Target of Action
D-Isoglutamine, also known as ®-4,5-Diamino-5-oxopentanoic acid, is a gamma amino acid derived from glutamic acid . It is recognized by the cytosolic receptor NOD2 . NOD2 is an intracellular pattern recognition receptor that plays a crucial role in innate immunity, recognizing muramyl dipeptide (MDP), a constituent of bacterial cell walls .
Mode of Action
Upon binding to D-Isoglutamine, NOD2 oligomerizes and signals via RIP2 kinase . Once activated, RIP2 mediates ubiquitination of NEMO/IKKγ, leading to the activation of NF-κB and the production of inflammatory cytokines . Furthermore, poly-ubiquitinated RIP2 recruits TAK1, which leads to IKK complex activation and the activation of MAPKs .
Biochemical Pathways
D-Isoglutamine is involved in several biochemical pathways. It can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and D-Isoglutamine behaves as a γ-amino acid .
Result of Action
The activation of NOD2 by D-Isoglutamine leads to a sequence of processes that ultimately results in the increased expression of genes of MHC molecules, pro-inflammatory mediators, cytokines, and their soluble and membrane-associated receptors . As a result, all subpopulations of immunocompetent cells are activated: macrophages and dendritic cells, neutrophils, T-, B- lymphocytes, and natural killer cells for an adequate response to foreign or transformed antigens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Diamino-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reduction of specific precursors under controlled conditions. For instance, the reduction of water under pressure and at elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons can be a part of the synthetic route .
Industrial Production Methods
Industrial production of ®-4,5-Diamino-5-oxopentanoic acid often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-4,5-Diamino-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of ®-4,5-Diamino-5-oxopentanoic acid include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-4,5-Diamino-5-oxopentanoic acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield different keto derivatives, while reduction reactions can produce various amino derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipoic Acid: An organosulfur compound with antioxidant properties.
Asparagusic Acid: Known for its role in metabolic processes.
Thioctic Acid: Similar in structure and function to lipoic acid
Uniqueness
®-4,5-Diamino-5-oxopentanoic acid is unique due to its specific combination of amino and keto functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415341 | |
| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-40-8 | |
| Record name | Isoglutamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOGLUTAMINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY2O406N69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




